![molecular formula C5H8O2 B063151 6-Oxabicyclo[3.1.0]hexan-3-ol CAS No. 175672-65-8](/img/structure/B63151.png)
6-Oxabicyclo[3.1.0]hexan-3-ol
Overview
Description
6-Oxabicyclo[3.1.0]hexan-3-ol is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes an oxygen atom incorporated into a six-membered ring, forming a bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexan-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,3-dihydroxycyclopentane can be induced using acidic or basic catalysts to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient cyclization and separation of the product .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic system
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexan-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its bicyclic structure allows it to fit into active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
Uniqueness
Compared to similar compounds, 6-Oxabicyclo[3.1.0]hexan-3-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Biological Activity
6-Oxabicyclo[3.1.0]hexan-3-ol, a bicyclic compound featuring an oxabicyclo structure, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bicyclic framework that contributes to its unique reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
Property | Description |
---|---|
Molecular Formula | CHO |
Molecular Weight | 126.16 g/mol |
CAS Number | 175672-65-8 |
Boiling Point | Data not available |
The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes such as:
- Modulating enzyme activity through competitive inhibition.
- Interacting with receptors to elicit pharmacological responses.
This interaction is facilitated by the compound's bicyclic structure, allowing it to fit into active sites of enzymes effectively.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against viruses such as Epstein-Barr Virus (EBV). Studies utilizing conformationally locked carbocyclic nucleosides derived from this compound demonstrated significant antiviral activity, suggesting potential therapeutic applications in viral infections .
Enzyme Interactions
The compound has been utilized in studies focusing on enzyme interactions and metabolic pathways. It has shown efficacy in inhibiting enzymes such as adenosine deaminase (ADA) and HIV reverse transcriptase, making it a candidate for further investigation in antiviral drug development .
Case Studies
- Antiviral Efficacy Against EBV : A study highlighted the use of this compound derivatives in developing antiviral agents targeting EBV, showcasing their effectiveness in inhibiting viral replication .
- Enzyme Inhibition Studies : Research demonstrated that compounds based on the 6-Oxabicyclo[3.1.0]hexane scaffold could inhibit key enzymes involved in nucleotide metabolism, providing insights into their potential use as therapeutic agents .
Pharmacological Effects
The biological assays conducted on this compound have revealed various pharmacological effects:
Properties
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-1-4-5(2-3)7-4/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGLUVWNGLWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337962 | |
Record name | 6-oxabicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175672-65-8 | |
Record name | 6-oxabicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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